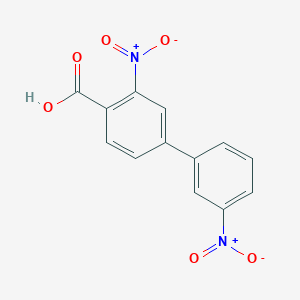
3-Methoxy-4-(2-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(2-methylthiophenyl)benzoic acid (95%) is a naturally occurring organic compound that has a wide range of applications in the scientific and medical fields. It is a derivative of benzoic acid and is commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has been studied extensively for its ability to interact with various proteins and enzymes in the body, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(2-methylthiophenyl)benzoic acid (95%) has a number of scientific research applications. It has been used in studies of protein-protein interactions, enzyme kinetics, and drug discovery. It has also been used to study the effects of drugs on the body, as well as to study the structure and function of proteins and enzymes.
Mecanismo De Acción
3-Methoxy-4-(2-methylthiophenyl)benzoic acid (95%) has been found to interact with various proteins and enzymes in the body. It binds to amino acid residues on the surface of proteins and enzymes, which alters their structure and function. This binding can lead to changes in the activity of the proteins and enzymes, as well as changes in their ability to interact with other molecules.
Biochemical and Physiological Effects
3-Methoxy-4-(2-methylthiophenyl)benzoic acid (95%) has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including those involved in carbohydrate metabolism, fatty acid metabolism, and protein synthesis. It has also been found to have an effect on cell growth and differentiation, as well as on the formation of new blood vessels. In addition, it has been found to have an anti-inflammatory effect and to reduce the production of certain pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methoxy-4-(2-methylthiophenyl)benzoic acid (95%) has a number of advantages for lab experiments. It is a stable compound, and its synthesis is relatively simple and cost-effective. In addition, it is relatively non-toxic and has a low potential for causing side effects. However, it is important to note that this compound can interact with other molecules in the body, and so it should be used with caution in experiments.
Direcciones Futuras
There are a number of potential future directions for 3-Methoxy-4-(2-methylthiophenyl)benzoic acid (95%). These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, there is potential for this compound to be used in the synthesis of other organic compounds, as well as in the development of new pharmaceuticals. Finally, there is potential for this compound to be used in the development of new medical technologies, such as targeted drug delivery systems.
Métodos De Síntesis
3-Methoxy-4-(2-methylthiophenyl)benzoic acid (95%) is synthesized by a reaction between benzoic acid and 2-methylthiophenol. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by precipitation and filtration. The yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
3-methoxy-4-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-13-9-10(15(16)17)7-8-11(13)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKURGBVBRYFVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














